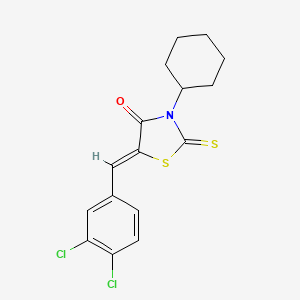

![molecular formula C22H34N4O B4584796 2-[4-[(2-丁基-1H-咪唑-4-基)甲基]-1-(4-甲基苄基)-2-哌嗪基]乙醇](/img/structure/B4584796.png)

2-[4-[(2-丁基-1H-咪唑-4-基)甲基]-1-(4-甲基苄基)-2-哌嗪基]乙醇

描述

Synthesis Analysis

The synthesis of derivatives similar to 2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves multi-step chemical processes. For example, a synthesis involving the cyclocondensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate in ethanol using SO4²⁻/Y2O3 as a catalyst has been detailed, leading to various imidazolyl piperazine derivatives characterized by IR, 1H and 13C NMR, and mass spectral studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through spectral analysis, including IR, NMR, and mass spectrometry. These techniques ensure accurate determination of the chemical structure and the identification of functional groups present within the molecule.

Chemical Reactions and Properties

Compounds with similar structures have been studied for their reactivity and chemical properties. For instance, N-heterocyclic carbenes, which could be structurally related to the imidazole ring in the target compound, act as catalysts in transesterification and acylation reactions, demonstrating the versatility of these compounds in synthetic chemistry (Grasa, Kissling, & Nolan, 2002).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for the development of applications in material science and other fields.

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and the potential for forming derivatives, are essential for developing new compounds and applications. For example, the reaction of 1H-azoles with 2-hydroxybenzyl alcohols to produce a series of phenols underlines the reactivity and potential synthetic versatility of these molecules (Sidorina & Osyanin, 2007).

科学研究应用

催化应用

作为 N 杂环卡宾 (NHC) 家族的咪唑-2-亚烷基在酯与醇之间的酯交换反应中表现出高效的催化活性。这些催化剂促进了醇在低催化剂负载下与乙酸乙烯酯和其他酯的酰化反应,在室温下高效且在短反应时间内生成相应的酯 (Grasa, Kissling, & Nolan, 2002); (Grasa, Gueveli, Singh, & Nolan, 2003)。

合成与表征

咪唑和哌嗪衍生物的合成和表征已被广泛研究。例如,新型 1-(2-(4,5-二甲基-2-苯基-1H-咪唑-1-基)乙基)哌嗪衍生物表现出显着的抗菌和抗真菌活性,展示了这些化合物在生成生物活性分子方面的多功能性 (Rajkumar, Kamaraj, & Krishnasamy, 2014)。

抗病毒活性

苄基取代的咪唑并[1,5-a]-1,3,5-三嗪衍生物已被合成并评估了它们对正黏液病毒和副黏液病毒复制的抑制效应,表明这些化合物在开发新抗病毒药物方面的潜力 (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995)。

聚合物合成

利用 N 杂环卡宾有机催化的商业氨基醇作为直接引发剂对 2-甲基-N-甲苯磺酰基叠氮环丙烷进行开环聚合,揭示了这些化合物在促进端链和嵌段共聚物合成中的作用,证明了对摩尔质量和链端保真的控制 (Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018)。

属性

IUPAC Name |

2-[4-[(2-butyl-1H-imidazol-5-yl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O/c1-3-4-5-22-23-14-20(24-22)16-25-11-12-26(21(17-25)10-13-27)15-19-8-6-18(2)7-9-19/h6-9,14,21,27H,3-5,10-13,15-17H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKAWPUAOOFUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24798933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)piperazin-2-yl]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-chloro-6-({[2-(5-chloro-2-hydroxybenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4584718.png)

![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide](/img/structure/B4584749.png)

![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)

![1-benzothiophene-2,3-dione 2-[(2-methylphenyl)hydrazone]](/img/structure/B4584789.png)

![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)

![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)